molecular formula C14H15NO5 B1300732 4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid CAS No. 430448-79-6

4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid

Cat. No.: B1300732
CAS No.: 430448-79-6
M. Wt: 277.27 g/mol
InChI Key: BKWOSDQVFGPKFT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Validation

The systematic nomenclature of 4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The molecular formula C₁₄H₁₅NO₅ indicates a composition of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and five oxygen atoms, yielding a calculated molecular weight of 277.27 grams per mole. Chemical Abstracts Service has assigned the unique identifier 430448-79-6 to this compound, providing definitive registration in chemical databases.

The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as O=C(C1=CC(CNC(C2=C(C)OC(C)=C2)=O)=C(C)O1)O, which accurately describes the connectivity and functional group arrangement. The Molecular Design Limited number MFCD02906335 serves as an additional identifier within chemical inventory systems. Validation of the molecular formula against the structural representation confirms the presence of two furan rings, one carboxylic acid group, one amide linkage, and three methyl substituents distributed across the molecular framework.

The systematic name precisely describes the substitution pattern on both furan rings and the nature of the connecting amide bridge. The primary furan ring bears a carboxylic acid functionality at position 2 and a methyl group at position 5, while the secondary furan ring contains methyl groups at positions 2 and 5 with the carbonyl portion of the amide linkage at position 3. The methylene bridge connecting the amide nitrogen to the primary furan ring occurs at position 4, completing the structural description encoded in the systematic nomenclature.

Stereochemical Configuration and Conformational Analysis

The structural architecture of this compound presents several important conformational considerations arising from the flexibility of the methylene bridge and the amide linkage connecting the two furan ring systems. The amide bond exhibits characteristic planar geometry due to resonance stabilization between the nitrogen lone pair and the carbonyl pi system, constraining rotation around the carbon-nitrogen bond. This planarity influences the overall molecular conformation and affects the spatial relationship between the two furan rings.

The methylene bridge provides a flexible connection point that allows for rotational freedom around both the carbon-carbon bond linking to the furan ring and the carbon-nitrogen bond connecting to the amide functionality. These rotational degrees of freedom generate multiple possible conformations, with energy barriers determined by steric interactions between the furan rings and electronic effects from the amide group. The presence of methyl substituents on both furan rings introduces additional steric considerations that influence the preferred conformational arrangements.

Computational analysis of the conformational landscape would reveal energy minima corresponding to stable rotameric forms, with barriers to interconversion determined by the balance between steric repulsion and favorable electronic interactions. The carboxylic acid group on the primary furan ring introduces additional conformational complexity through its ability to adopt different orientations relative to the ring plane, potentially forming intramolecular hydrogen bonds with other functional groups within the molecule.

Comparative Analysis with Related Furan Carboxylic Acid Derivatives

Structural comparison with simpler furan carboxylic acid derivatives provides valuable insights into the unique characteristics of this compound. Furan-2-carboxylic acid, with molecular formula C₅H₄O₃ and molecular weight 112.084 grams per mole, represents the fundamental structural unit from which more complex derivatives are constructed. This simple compound exhibits a melting point range of 129-133 degrees Celsius and demonstrates the basic electronic and steric properties of the furan carboxylic acid system.

The addition of methyl substituents, as observed in the target compound, significantly alters both physical and chemical properties compared to the unsubstituted furan-2-carboxylic acid. 2,5-Dimethylfuran, which forms the core of the secondary ring system in the target compound, exhibits distinct properties as a heterocyclic compound with formula (CH₃)₂C₄H₂O. This dimethyl-substituted furan demonstrates enhanced chemical stability and altered electronic properties compared to unsubstituted furan, with applications extending to potential biofuel development due to its favorable energy density characteristics.

Furan-3-carboxamide, with molecular formula C₅H₅NO₂ and molecular weight 111.10 grams per mole, provides insight into the amide functionality present in the target compound. The carboxamide group introduces hydrogen bonding capabilities and altered electronic distribution compared to carboxylic acids, affecting both intermolecular interactions and chemical reactivity patterns. The combination of these structural features in the target compound creates a unique chemical entity with properties distinct from its simpler analogs.

More complex derivatives such as 3-Furancarboxamide,N-methoxy-N-methyl with molecular formula C₇H₉NO₃ and molecular weight 155.151 grams per mole demonstrate how additional substituents on the amide nitrogen affect molecular properties. These comparisons highlight the structural complexity achieved in the target compound through the incorporation of dual furan systems connected by an amide-containing bridge.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum would exhibit characteristic signals for the furan ring protons, which typically appear in the 6-8 parts per million region due to the aromatic character and electron-withdrawing effects of the oxygen heteroatom. The methyl substituents on both furan rings would generate distinct singlet signals in the 2-3 parts per million range, with potential chemical shift differences reflecting their different electronic environments.

The methylene bridge connecting the amide nitrogen to the furan ring would produce a characteristic two-proton signal, with chemical shift and coupling patterns providing information about the local electronic environment and conformational preferences. The amide proton would appear as a broad signal in the 5-7 parts per million region, with the exact position dependent on hydrogen bonding interactions and electronic effects from the adjacent furan systems.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the complete carbon framework, with furan carbon signals appearing in characteristic regions reflecting their aromatic character and substitution patterns. The carbonyl carbons from both the amide and carboxylic acid functionalities would appear in the 160-180 parts per million region, providing definitive identification of these functional groups. Methyl carbon signals would appear in the 10-30 parts per million range, with specific chemical shifts reflecting their attachment to the furan rings.

Infrared spectroscopy would demonstrate characteristic absorption bands for the various functional groups present in the molecule. The carboxylic acid functionality would exhibit a broad absorption in the 2500-3300 wave number range due to the hydroxyl group, along with a strong carbonyl absorption near 1700 wave numbers. The amide functionality would contribute both carbonyl absorption and nitrogen-hydrogen stretching modes, with specific frequencies depending on hydrogen bonding interactions and electronic effects. Furan ring breathing modes and carbon-hydrogen stretching vibrations would provide additional structural confirmation.

Mass spectrometry analysis would confirm the molecular weight of 277.27 grams per mole and provide fragmentation patterns characteristic of the compound's structure. The molecular ion peak would appear at mass-to-charge ratio 277, with fragmentation producing characteristic ions from loss of the carboxylic acid group, cleavage of the amide bond, and breakdown of the furan ring systems. These fragmentation patterns would provide definitive structural confirmation and enable distinction from structural isomers or closely related compounds.

Computational Modeling of Electronic Structure

Computational chemistry methods provide detailed insights into the electronic structure and molecular properties of this compound through quantum mechanical calculations. Density functional theory approaches enable optimization of molecular geometry, revealing preferred conformations and quantifying the energy barriers between different rotameric forms. The electronic distribution within the molecule can be analyzed through population analysis methods, identifying regions of electron density concentration and depletion that influence chemical reactivity.

The furan ring systems exhibit characteristic aromatic character with electron density concentrated in the pi orbital system, while the oxygen heteroatoms contribute lone pair electrons that affect the overall electronic distribution. The amide linkage demonstrates resonance stabilization between the nitrogen lone pair and the carbonyl pi system, creating partial double bond character in the carbon-nitrogen bond and influencing the preferred planar geometry of this functional group.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing information about electronic excitation energies and potential chemical reactivity patterns. The carboxylic acid group contributes both bonding and antibonding orbitals that participate in hydrogen bonding interactions and acid-base chemistry. Electrostatic potential mapping identifies regions of positive and negative charge concentration, predicting sites for intermolecular interactions and potential binding to biological targets.

Properties

IUPAC Name

4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]-5-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-7-4-11(9(3)19-7)13(16)15-6-10-5-12(14(17)18)20-8(10)2/h4-5H,6H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWOSDQVFGPKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=C(OC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357132
Record name 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430448-79-6
Record name 4-{[(2,5-Dimethylfuran-3-carbonyl)amino]methyl}-5-methylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid (CAS No. 430448-79-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant studies and data tables.

Chemical Structure

The molecular formula of the compound is C14H15NO5C_{14}H_{15}NO_5, characterized by the presence of furan and carboxylic acid functional groups which are significant for its biological activity.

Anticancer Activity

The anticancer potential of furan derivatives has been explored in various studies. Although specific data on this compound is scarce, related compounds have shown significant activity against cancer cell lines.

  • Case Study : A study involving structurally similar furan derivatives revealed IC50 values ranging from 1.50 µM to 20 µM against different cancer cell lines, indicating a strong potential for development into therapeutic agents .
CompoundCancer Cell LineIC50 (µM)
Compound CMCF-7 (Breast)1.50
Compound DPC-3 (Prostate)7.00

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest.

  • Research Insights : In vitro studies have shown that furan derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α in peripheral blood mononuclear cells (PBMCs). The anti-inflammatory effects were comparable to established anti-inflammatory drugs .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. For example:

  • Antibacterial : The presence of the furan ring may enhance membrane permeability, leading to bacterial cell death.
  • Anticancer : Furan derivatives often induce apoptosis in cancer cells by activating caspase pathways.
  • Anti-inflammatory : These compounds can inhibit NF-kB signaling pathways, reducing the expression of inflammatory mediators.

Scientific Research Applications

Medicinal Applications

  • Pharmaceutical Development :
    • The compound is explored for its potential as a drug candidate due to its ability to interact with biological targets. Its furan rings may enhance bioactivity by facilitating interactions with enzymes or receptors.
    • Studies indicate that derivatives of furan-based compounds exhibit anti-cancer properties, suggesting that this compound could be synthesized into analogs for cancer treatment.
  • Antimicrobial Activity :
    • Research has shown that compounds containing furan moieties can demonstrate antimicrobial properties. The specific structure of 4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid may enhance its efficacy against various pathogens.
  • Anti-inflammatory Properties :
    • Compounds similar to this one have been investigated for their anti-inflammatory effects. Potential applications in treating inflammatory diseases could be explored through further studies.

Material Science Applications

  • Polymer Synthesis :
    • The compound can serve as a monomer in the synthesis of biodegradable polymers. Its furan groups can participate in polymerization reactions, leading to materials with desirable mechanical properties and environmental sustainability.
  • Nanomaterials :
    • Incorporating this compound into nanomaterials could enhance their functionality, particularly in drug delivery systems where controlled release and targeting are crucial.

Case Studies

  • Case Study on Anticancer Activity :
    • A study examining the anticancer potential of furan derivatives found that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Polymer Research :
    • Research on the use of furan-based compounds in creating sustainable polymers demonstrated that incorporating this compound led to materials with enhanced thermal stability and mechanical strength compared to traditional petroleum-based plastics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with analogous furan and thiophene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Lipophilicity (log k) Biological Relevance
4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid C₁₄H₁₅NO₅ 277.27 Two methylated furan rings; carboxylic acid and amide groups; aminomethyl linker Not reported Potential enzyme inhibition, drug scaffolds
Ethyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate C₂₀H₁₉FNO₄S 388.43 Thiophene core; fluorophenyl substituent; ester group Higher log k (thiophene-induced lipophilicity) Enhanced membrane permeability
5-Methylfuran-2-carboxylic acid C₆H₆O₃ 126.11 Single methyl-furan ring; carboxylic acid Lower log k (polar) Intermediate in synthesis of complex furans
5-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid C₁₃H₁₃NO₅ 263.25 Single methyl group on furan; aminomethyl linker; carboxylic acid Moderate log k Probable antimicrobial activity
5-[[(5-carboxyfuran-2-yl)methylamino]methyl]furan-2-carboxylic acid C₁₀H₉NO₆ 239.18 Dual carboxylic acid groups; unsubstituted furan rings Low log k (high polarity) Chelation or metal-binding applications

Key Differences and Implications

Simpler furan carboxylic acids (e.g., 5-methylfuran-2-carboxylic acid, ) lack the aminomethyl linker and second furan, reducing steric bulk and polarity, making them intermediates rather than drug candidates .

Functional Group Contributions :

  • The carboxylic acid in the target compound enables ionic interactions in biological systems, while the amide linker provides conformational rigidity and hydrogen-bonding capacity .
  • Ester-containing analogs (e.g., ) may act as prodrugs, with improved absorption over carboxylic acid derivatives .

Synthetic Accessibility: The target compound’s synthesis likely involves sequential coupling of furan precursors, similar to methods for 4-amino-2(5H)-furanones (), which use glycine methyl ester and triethylamine under mild conditions . Thiophene derivatives () require specialized reagents for sulfur incorporation, increasing synthetic complexity .

Preparation Methods

Preparation of 4-Aminomethyl-5-methyl-furan-2-carboxylic Acid Intermediate

  • The 4-aminomethyl-5-methyl-furan-2-carboxylic acid serves as a crucial intermediate. It can be synthesized via novel methods involving aminofuran derivatives.
  • Traditional methods involve multi-step syntheses including bromination, dehalogenation, coupling reactions, and deprotection steps, which are often inefficient and use heavy metals and protecting groups.
  • Recent advances propose more cost-effective and scalable methods avoiding heavy metals and protecting groups, such as direct amination strategies or Curtius rearrangement routes starting from dimethyl furan-2,4-dicarboxylate derivatives.

Formation of the Amide Bond

  • The amide bond between the 2,5-dimethylfuran-3-carbonyl group and the aminomethyl moiety is typically formed via standard peptide coupling reactions.
  • Common coupling reagents include carbodiimides (e.g., EDC, DCC) or uronium salts, often in the presence of bases like triethylamine or N-methylmorpholine.
  • The reaction is carried out in aprotic solvents such as dichloromethane, dimethylformamide, or acetonitrile under controlled temperature to prevent side reactions.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC to achieve high purity (typically >97%).
  • Characterization is performed using 1H NMR spectroscopy, LC-MS, and sometimes X-ray crystallography to confirm the structure and purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Solvent(s) Notes
Aminomethyl intermediate synthesis Amination of furan derivatives, Curtius rearrangement 0–40 °C Methanol, ethanol, or toluene Avoid heavy metals, use dehydrating agents like SOCl2
Amide bond formation Carbodiimide or uronium coupling reagents 0–25 °C DCM, DMF, or acetonitrile Use base to neutralize acid byproducts
Purification Chromatography Ambient Various Achieve >97% purity

Research Findings and Improvements

  • The novel methods described in recent patents and literature emphasize reducing the number of steps, avoiding toxic metals, and improving atom economy.
  • The use of Curtius rearrangement for aminofuran synthesis provides a cleaner route with fewer byproducts and higher yields.
  • Optimization of coupling conditions has led to improved yields and purity, facilitating industrial-scale production.
  • Analytical techniques such as 1H NMR and LC-MS are critical for monitoring reaction progress and confirming product identity.

Summary Table of Preparation Methods

Methodology Advantages Disadvantages References
Multi-step bromination/dehalogenation Established method, known protocols Low atom economy, heavy metal use F. Brucoli et al., 2012
Curtius rearrangement approach High yield, fewer steps, metal-free Requires careful handling of reagents F. Wolter et al., 2009
Direct amide coupling Straightforward, scalable Sensitive to moisture, side reactions possible ChemicalBook, ChemScene

Q & A

Q. What are the recommended synthetic routes for 4-{[(2,5-dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via tandem Michael addition-elimination reactions, similar to methods used for structurally related 4-amino-2(5H)-furanones. For example, reacting a substituted furanone (e.g., 3,4-dichloro-5-methoxyfuran-2(5H)-one) with an amine-containing precursor (e.g., glycine methyl ester) in the presence of triethylamine and tetrahydrofuran under inert atmospheres (N₂). Optimized conditions (e.g., 55 hours at room temperature) yield ~50% product after silica gel chromatography . Alkaline reagents like NaOH or K₂CO₃ may also promote nucleophilic substitution in analogous systems .

Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?

Key NMR signals include:

  • ¹H NMR : Methyl groups (δ ~2.3 ppm for CH₃ on furan), furan protons (δ ~6.2–7.7 ppm, split based on substitution pattern), and carboxylic acid protons (δ ~12.8 ppm, broad singlet).
  • ¹³C NMR : Carboxylic acid carbonyl (δ ~165–170 ppm), amide carbonyl (δ ~160–165 ppm), and furan carbons (δ ~100–150 ppm). Compare with literature data for related furan-carboxylic acids (e.g., 5-methylfuran-2-carboxylic acid) to validate assignments .

Q. What stability considerations are critical for handling and storing this compound?

  • Thermal stability : Monitor decomposition via differential scanning calorimetry (DSC); furan derivatives with electron-withdrawing groups (e.g., carboxylic acids) may degrade above 200°C .
  • Light/moisture sensitivity : Store in amber vials under anhydrous conditions, as furan rings and amide bonds are prone to hydrolysis or photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) can calculate:

  • Electrophilic sites : Localize electron-deficient regions (e.g., carbonyl carbons) using electrostatic potential maps.
  • Nucleophilic reactivity : Assess lone-pair availability on the amide nitrogen or furan oxygen. Validate predictions experimentally via reactions with reagents like LiAlH₄ (reduction of carbonyls) or SOCl₂ (carboxylic acid activation) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Dose-response profiling : Test activity across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects.
  • Target specificity screening : Use kinase/phosphatase assays or receptor-binding studies to differentiate mechanisms. For example, furan-carboxamides may inhibit cyclooxygenase-2 (COX-2) in inflammation but lack direct antimicrobial action .

Q. How can catalytic systems (e.g., enzymatic or metal-based) optimize the compound’s synthesis or functionalization?

  • Enzymatic oxidation : Laccase-mediated oxidation (using O₂ as a co-substrate) could modify the furan ring or methyl groups, mimicking pathways for furandicarboxylic acid (FDCA) production .
  • Metal catalysis : Pd/C or CuI may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the methyl or amide positions .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., intermolecular N–H⋯O bonds) that stabilize specific polymorphs .
  • Dissolution testing : Compare solubility profiles in biorelevant media (e.g., simulated intestinal fluid) to correlate polymorph stability with bioavailability .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst loading) impacting yield .
  • Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to disentangle confounding factors in biological assays .
  • Safety Protocols : Follow ALARP principles for handling furan derivatives; prioritize fume hoods and PPE due to potential respiratory irritancy .

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